molecular formula C27H25Cl2N7O7 B1671115 eeyarestatin I CAS No. 412960-54-4

eeyarestatin I

カタログ番号 B1671115
CAS番号: 412960-54-4
分子量: 630.4 g/mol
InChIキー: CQTBCSSYHXQMFG-ZBCJQLTRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eeyarestatin I (EerI) is a potent inhibitor of the endoplasmic reticulum-associated protein degradation (ERAD) pathway . It specifically targets the p97-associated deubiquitinating process (PAD) and inhibits ataxin-3 (atx3)-dependent deubiquitination . EerI also interferes with both retrograde and anterograde trafficking of proteins, including certain toxins, and potentially, viruses .


Synthesis Analysis

EerI is a bifunctional compound with a nitrofuran-containing (NFC) group and an aromatic domain . The NFC group in EerI is the functional domain responsible for the cytotoxicity . The aromatic domain, although not required for p97 interaction, can localize EerI to the ER membrane, which improves its target specificity . Substitution of the aromatic module with another benzene-containing domain that maintains membrane localization generates a structurally distinct compound that nonetheless has similar biologic activities as EerI .


Molecular Structure Analysis

EerI is a bifunctional compound with a membrane-binding domain and a p97/VCP inhibitory group . It is comprised of two functional domains, a nitrofuran-containing (NFC) domain and an aromatic domain .


Chemical Reactions Analysis

EerI directly binds the p97 ATPase, an essential component of the ERAD machinery, via the NFC domain . It also disturbs endoplasmic reticulum (ER) homeostasis and has anticancer activities .


Physical And Chemical Properties Analysis

The molecular formula of EerI is C27H25Cl2N7O7 . Its average mass is 630.436 Da and its monoisotopic mass is 629.119263 Da .

科学的研究の応用

Inhibition of Protein Translocation and ER Stress

Eeyarestatin I has been identified as a modulator of endoplasmic reticulum (ER) function, revealing its capability to inhibit ER-associated degradation (ERAD). This inhibition leads to the accumulation of mislocalized, ubiquitinated polypeptides, which unexpectedly triggers the activation of the unfolded protein response (UPR), suggesting a novel mechanism contributing to UPR activation through the accumulation of non-translocated proteins in the cytosol (McKibbin et al., 2011).

Modification and Aqueous Solubility

Efforts to improve Eeyarestatin I's aqueous solubility led to the creation of derivatives with enhanced solubility, retaining their ER stress-inducing and antiproliferative activities. This modification suggests potential for further optimization of Eeyarestatin I derivatives for in vivo applications (Ding et al., 2016).

Impact on Intracellular Trafficking

Research has also explored Eeyarestatin I's influence on intracellular trafficking, particularly its interference with both retrograde and anterograde pathways. It has been shown to protect cells from toxin delivery to the ER, suggesting a role in modulating components of vesicular transport, thus impacting pathways like those of ricin (Aletrari et al., 2011).

ERAD Inhibition and Cancer Therapy

Eeyarestatin I has been compared with Bortezomib, an anti-cancer drug, revealing that both agents require the up-regulation of the pro-apoptotic protein NOXA through an integrated stress response at the ER. This suggests a potential therapeutic use of Eeyarestatin I in cancer treatment by integrating ER stress response with an epigenetic mechanism to induce cell death (Wang et al., 2009).

将来の方向性

EerI has shown potential as a therapeutic target for cancer treatment . Its ability to disturb ER homeostasis and exhibit anti-cancer activities similar to Bortezomib suggests it could be a promising avenue for future research . Furthermore, the development of EerI derivatives with improved aqueous solubility could enhance its therapeutic potential .

特性

IUPAC Name

2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUXTPWYZXWOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20849579
Record name Eeyarestatin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

eeyarestatin I

CAS RN

412960-54-4
Record name Eeyarestatin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
eeyarestatin I
Reactant of Route 2
Reactant of Route 2
eeyarestatin I
Reactant of Route 3
eeyarestatin I
Reactant of Route 4
Reactant of Route 4
eeyarestatin I
Reactant of Route 5
Reactant of Route 5
eeyarestatin I
Reactant of Route 6
Reactant of Route 6
eeyarestatin I

Citations

For This Compound
596
Citations
Q Wang, L Li, Y Ye - Journal of Biological Chemistry, 2008 - ASBMB
… In mammalian cells, ERAD can be blocked by a chemical inhibitor termed Eeyarestatin I, but the mechanism of EerI action is unclear. Here we report that EerI can associate with a p97 …
Number of citations: 240 www.jbc.org
Q Wang, BA Shinkre, J Lee, MA Weniger, Y Liu… - PloS one, 2010 - journals.plos.org
… We recently reported that the ERAD inhibitor Eeyarestatin I (EerI) also disturbs ER … Moreover, we recently reported that the ERAD specific inhibitor Eeyarestatin I (EerI) can induces cell …
Number of citations: 171 journals.plos.org
BCS Cross, C McKibbin, AC Callan… - Journal of cell …, 2009 - journals.biologists.com
Production and trafficking of proteins entering the secretory pathway of eukaryotic cells is coordinated at the endoplasmic reticulum (ER) in a process that begins with protein …
Number of citations: 117 journals.biologists.com
I Rodrigo, C Ballesta, EB Nunes, P Pérez… - Antiviral Research, 2022 - Elsevier
… To investigate the possible antiviral value of drugs targeting VCP, we tested two inhibitors: eeyarestatin I (EEY) and xanthohumol (XAN). Both compounds were highly effective in …
Number of citations: 2 www.sciencedirect.com
I Gamayun, S O'Keefe, T Pick, MC Klein, D Nguyen… - Cell chemical …, 2019 - cell.com
Eeyarestatin 1 (ES1) inhibits p97-dependent protein degradation, Sec61-dependent protein translocation into the endoplasmic reticulum (ER), and vesicular transport within the …
Number of citations: 46 www.cell.com
E Fiebiger, C Hirsch, JM Vyas, E Gordon… - Molecular biology of …, 2004 - Am Soc Cell Biol
… 3 VS and eeyarestatin I suggest that eeyarestatin I may … eeyarestatin I (Figure 2A). Because of the lesser potency of eeyarestatin II, we conducted all further experiments on eeyarestatin I…
Number of citations: 128 www.molbiolcell.org
R Ding, T Zhang, J Xie, J Williams, Y Ye… - Bioorganic & Medicinal …, 2016 - Elsevier
Inhibition of p97 (also known as valosin-containing protein (VCP)), has been validated as a promising strategy for cancer therapy. Eeyarestatin I (EerI) blocks p97 through a novel …
Number of citations: 9 www.sciencedirect.com
MO Aletrari, C McKibbin, H Williams, V Pawar… - PloS one, 2011 - journals.plos.org
… The small molecule eeyarestatin I (ES I ) was identified in a high throughput screen for increased fluorescence of mammalian cells expressing both an enhanced green fluorescent …
Number of citations: 34 journals.plos.org
JM Meinig, L Fu, BR Peterson - Angewandte Chemie, 2015 - Wiley Online Library
… Structures of the ER-targeted p97 inhibitor eeyarestatin I (1), the fluorophore rhodol (2), a … to the electrophilic warhead found in eeyarestatin I (1), to target the p97 protein of the ER. …
Number of citations: 64 onlinelibrary.wiley.com
PP Shah, LJ Beverly - Oncotarget, 2015 - ncbi.nlm.nih.gov
… with eeyarestatin I potently activates an EMT-like state in cells. Interestingly, both ER stress and EMT are reversible events. Further, brief treatment of cells with eeyarestatin I increases …
Number of citations: 46 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。